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molecular formula C13H14N2O3 B8631644 methyl 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

methyl 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No. B8631644
M. Wt: 246.26 g/mol
InChI Key: ZZZJXOKUXIXGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04249015

Procedure details

A stream of dry oxygen was passed through a stirred suspension heated at 30° C.) of 1-(2,3-dimethyl-1-phenyl-3-pyrazolin-5-one-4-yl)-2,2,2-trichloroethanol (3,35 g; 10 m. moles) in methanol (15 ml) and a solution of cupric chloride dihydrate (0.025 g; 0.15 m. mole) and 1,10-phenanthroline hydrate 0.075 g; 0.38 m. mole) in methanol (15 ml) in which sodium (0.27 g; 11.7 m. moles) had been dissolved was added portionwise over a period of 60 minutes. The reaction was allowed to proceed for a further 60 minutes, the reaction mixture diluted with dilute sulphuric acid and adjusted to pH 6.0-6.5 by addition of aqueous sodium bicarbonate. The mixture was extracted with chloroform (3×50 ml), the combined extracts washed with saturated aqueous sodium carbonate (10 ml), dried (MgSO4) and evaporated to give methyl 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one-4-carboxylate (2.15 g; 87%). The product was recrystallised from acetone to give material, m.p. 154°-157° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cupric chloride dihydrate
Quantity
0.025 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.27 g
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0.075 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
O=O.[CH3:3][N:4]1[C:8]([CH3:9])=[C:7](C(O)C(Cl)(Cl)Cl)[C:6](=[O:16])[N:5]1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[Na].[C:24](=[O:27])(O)[O-:25].[Na+].[CH3:29]O>S(=O)(=O)(O)O.O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[CH3:3][N:4]1[C:8]([CH3:9])=[C:7]([C:24]([O:25][CH3:29])=[O:27])[C:6](=[O:16])[N:5]1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:3.4,7.8,^1:22|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N(C(C(=C1C)C(C(Cl)(Cl)Cl)O)=O)C1=CC=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Three
Name
cupric chloride dihydrate
Quantity
0.025 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0.27 g
Type
reactant
Smiles
[Na]
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
0.075 g
Type
catalyst
Smiles
O.N1=CC=CC2=CC=C3C=CC=NC3=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise over a period of 60 minutes
Duration
60 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (3×50 ml)
WASH
Type
WASH
Details
the combined extracts washed with saturated aqueous sodium carbonate (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CN1N(C(C(=C1C)C(=O)OC)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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